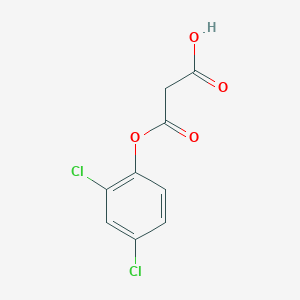

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid

Description

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid is a β-keto acid derivative featuring a 2,4-dichlorophenoxy group attached to the β-carbon of the propanoic acid backbone. The compound’s molecular formula is C₉H₆Cl₂O₄, with a molecular weight of 248.9 g/mol. Its synthesis likely involves coupling reactions using carbodiimide reagents, as seen in analogous β-keto acid derivatives .

Properties

IUPAC Name |

3-(2,4-dichlorophenoxy)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O4/c10-5-1-2-7(6(11)3-5)15-9(14)4-8(12)13/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEPYLGATHPLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used under basic conditions.

Major Products Formed

Oxidation: Formation of dichlorobenzoquinone derivatives.

Reduction: Formation of dichlorophenoxypropanol derivatives.

Substitution: Formation of various substituted phenoxyacetic acids.

Scientific Research Applications

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid is widely used in scientific research due to its versatility:

Chemistry: It serves as a precursor for the synthesis of various organic compounds and is used in studying reaction mechanisms.

Biology: The compound is used in plant physiology studies to understand the effects of synthetic auxins on plant growth and development.

Medicine: Research on its potential therapeutic applications, including its role as an anti-inflammatory agent, is ongoing.

Industry: It is used in the formulation of herbicides and pesticides due to its ability to inhibit the growth of unwanted plants.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones called auxins, leading to uncontrolled cell growth and ultimately plant death. The compound binds to auxin receptors, triggering a cascade of events that result in the disruption of normal cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid with key analogs:

*Estimated based on structural analogs.

Key Observations:

- Acidity and Reactivity: The β-keto group in the target compound increases acidity compared to non-oxo analogs (e.g., 3-(2,4-Dichlorophenoxy)propanoic acid) due to resonance stabilization of the enolate form. This enhances reactivity in nucleophilic substitutions or chelation with metal ions .

- Lipophilicity : Ester derivatives (e.g., ethyl ester) exhibit higher LogP values (~3.1), suggesting better membrane permeability, whereas the free acid form balances polarity and bioavailability .

- Substituent Effects: The 2,4-dichlorophenoxy group is critical for herbicidal activity, as seen in 2,4-D and 2,4-DB (butanoic acid derivatives) .

Biological Activity

3-(2,4-Dichlorophenoxy)-3-oxopropanoic acid (often referred to as 3-(2,4-D)) is a derivative of the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). This compound has garnered attention for its biological activities, particularly in relation to its antioxidant and anticancer properties. This article synthesizes current research findings regarding the biological activity of 3-(2,4-D), including its mechanisms of action, case studies, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a phenoxy group and a keto acid functional group. Its chemical structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2O4 |

| Molecular Weight | 263.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that 3-(2,4-D) exhibits significant antioxidant properties. A study employing the DPPH radical scavenging method demonstrated that derivatives of this compound can outperform ascorbic acid in antioxidant capacity. For example, certain derivatives showed up to 1.37 times higher scavenging activity compared to ascorbic acid . This suggests that modifications to the structure of 3-(2,4-D) can enhance its ability to neutralize free radicals.

Anticancer Activity

The anticancer potential of 3-(2,4-D) has been investigated through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) cells. These studies utilized the MTT assay to evaluate cell viability post-treatment. Results indicated that 3-(2,4-D) significantly reduced cell viability in a dose-dependent manner .

The mechanisms underlying the biological activities of 3-(2,4-D) are multifaceted:

- Oxidative Stress Modulation : The compound appears to influence mitochondrial function and integrity. Research on isolated rat liver mitochondria revealed that exposure to 3-(2,4-D) affected mitochondrial ATP levels and membrane potential without inducing significant oxidative stress .

- Apoptosis Induction : Studies have indicated that 3-(2,4-D) may induce apoptosis in cancer cells through DNA damage pathways. This effect is similar to classic chemotherapeutic agents that trigger programmed cell death via genotoxicity .

Case Studies

A notable case study highlighted the severe poisoning effects of 2,4-D herbicide formulations containing 3-(2,4-D). A young female farmer in Ethiopia exhibited acute symptoms after ingestion, which included loss of consciousness and multiple organ involvement. Despite intensive care efforts, she succumbed to complications related to the poisoning . This case underscores the dual nature of compounds like 3-(2,4-D), which can be both beneficial and harmful depending on dosage and exposure route.

Summary of Findings

The biological activity of this compound is characterized by:

- Strong Antioxidant Properties : Higher scavenging activity than ascorbic acid in some derivatives.

- Cytotoxic Effects on Cancer Cells : Significant reduction in viability across various cancer cell lines.

- Potential Mechanisms : Involvement in oxidative stress modulation and apoptosis induction.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antioxidant | Outperformed ascorbic acid in DPPH scavenging assays |

| Anticancer | Induced cytotoxicity in MDA-MB-231 and U-87 cells |

| Mechanism | Affected mitochondrial function; induced apoptosis through DNA damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.